molecular formula C8H6Cl2O2 B1294818 2-(2,5-Dichlorophenyl)acetic acid CAS No. 5398-79-8

2-(2,5-Dichlorophenyl)acetic acid

Cat. No. B1294818
CAS RN: 5398-79-8
M. Wt: 205.03 g/mol
InChI Key: GWTUGCOXTFFBMM-UHFFFAOYSA-N
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Description

“2-(2,5-Dichlorophenyl)acetic acid” is a chemical compound . It is also known as "2- (2- ((2,6-Dichlorophenyl) (nitroso)amino)phenyl)acetic acid" .


Molecular Structure Analysis

The molecular weight of “2-(2,5-Dichlorophenyl)acetic acid” is 205.04 . The exact molecular structure is not available from the search results.


Physical And Chemical Properties Analysis

“2-(2,5-Dichlorophenyl)acetic acid” is a white to yellow solid . It has a molecular weight of 205.04 . It should be stored at room temperature .

Scientific Research Applications

Conformational Analysis in Molecular Co-Crystals

Research has been conducted on the conformational behavior of 2,5-dichlorophenoxyacetic acid derivatives in molecular co-crystals. These studies, using single-crystal X-ray diffraction techniques, provide insights into the structural behavior of such compounds, with implications for understanding their interactions in various chemical environments (Lynch et al., 2003).

Adsorption Behavior on Nano-Composites

Investigations into the adsorption behavior of similar compounds like 2,4,5-Trichlorophenoxy acetic acid on nano-composite materials offer valuable information for environmental applications. Such studies assess the efficiency of these materials in adsorbing herbicides from solutions, contributing to environmental cleanup efforts (Khan & Akhtar, 2011).

Spectrophotometric Determination Methods

The development of spectrophotometric methods for determining the presence of dichlorophenoxy acetic acid herbicides in various samples is a significant area of research. These methods offer a simpler and faster alternative to traditional chromatographic techniques and are essential for monitoring environmental contamination and for research in agricultural sciences (Shah, Jan, & Bashir, 2006).

Isotherm Analysis of Adsorption on Soil Components

Research on the adsorption behavior of dichlorophenoxyl acetic acid on soil components under different conditions provides critical information for understanding the environmental fate of these compounds. Such studies are crucial for assessing the environmental impact of herbicides and for developing strategies for soil remediation (Ololade et al., 2015).

Synthesis and Biological Studies of Organotin Derivatives

Research into the synthesis and characterization of organotin compounds of dichlorophenylaminophenyl-acetic acid anion, and their antibacterial and antifungal activities, expands the potential applications of these compounds in the field of medicinal chemistry (Bhatti et al., 2000).

Formulation Development for Herbicide Efficacy

Studies on new formulations of dichlorophenoxy-acetic acid, comparing them with existing formulations for herbicide efficacy, surfactant properties, and fertilizer compatibility, play a crucial role in agricultural science and technology (Volgas, Mack, & Roberts, 2005).

Safety And Hazards

“2-(2,5-Dichlorophenyl)acetic acid” is associated with several hazard statements including H302, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

2-(2,5-dichlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTUGCOXTFFBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202288
Record name 2,5-Dichlorobenzeneacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dichlorophenyl)acetic acid

CAS RN

5398-79-8
Record name 2,5-Dichlorobenzeneacetic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2,5-dichloro-
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Record name 5398-79-8
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Record name 2,5-Dichlorobenzeneacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-dichlorophenyl)acetic acid
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Record name 2,5-Dichlorophenylacetic acid
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Synthesis routes and methods

Procedure details

A mixture of 2,5-dichlorobenzyl bromide (5.4 g, 22.5 mmol) in 16 mL of ethanol and potassium cyanide (1.63 g, 25 mmol) in 4 mL of water was heated at 80° C. overnight, then cooled, and the solids were filtered and washed with ethanol to give 3.5 g of 2,5-dichlorophenylacetonitrile as a white powder melting at 89-91° C. The nitrile was suspended in 20 red, of ethanol, and 20 mL of a 25% aqueous NaOH solution was added. The mixture was heated in a CEM Explore™ microwave reactor at 140° C. for 30 minutes, then cooled, poured into ice water and acidified to pH 1 with concentrated HCl to give a precipitate. The precipitate was filtered, washed with water and dried in a vacuum oven at 90° C. for 5 h to give the title compound as a white powder.
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